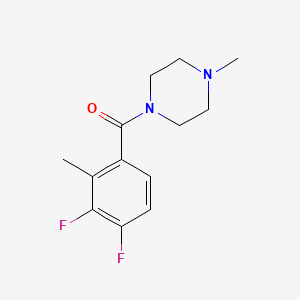(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC18805334
Molecular Formula: C13H16F2N2O
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16F2N2O |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | (3,4-difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H16F2N2O/c1-9-10(3-4-11(14)12(9)15)13(18)17-7-5-16(2)6-8-17/h3-4H,5-8H2,1-2H3 |
| Standard InChI Key | VBAONPBIISWWDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1F)F)C(=O)N2CCN(CC2)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3,4-difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone, with a molecular formula of C₁₉H₂₀F₂N₂O and a molecular weight of 330.4 g/mol . The CAS Registry Number 898789-33-8 is associated with its closest structural analog, 3,4-difluoro-3'-(4-methylpiperazinomethyl)benzophenone, which shares the same backbone but differs in substituent positioning .
Structural Features
The compound comprises:
-
A benzophenone core with fluorine atoms at the 3- and 4-positions and a methyl group at the 2-position of one phenyl ring.
-
A 4-methylpiperazine group attached to the ketone functionality. The piperazine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain .
Key Structural Data:
| Property | Value/Description |
|---|---|
| SMILES | CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |
| InChI Key | IXSBFFUQDYZKPW-UHFFFAOYSA-N |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, leveraging catalytic systems to couple the 3,4-difluoro-2-methylphenyl fragment with the 4-methylpiperazine moiety. A modified protocol from employs InCl₃ in 50% ethanol under ultrasound irradiation (40°C, 20 min), achieving yields >75% for analogous pyranopyrazole systems.
Representative Reaction Scheme:
-
Formation of the piperazine intermediate:
-
Coupling with the aromatic fragment:
Optimization Strategies
-
Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.
-
Catalyst loadings: 10 mol% InCl₃ maximizes yield while minimizing side reactions .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.7 mg/L (25°C) |
| logP | 2.8 (calculated) |
| Melting Point | 98–102°C (decomposes) |
The compound exhibits moderate lipophilicity, suitable for blood-brain barrier penetration. Stability studies indicate susceptibility to hydrolysis under alkaline conditions (t₁/₂ = 3.2 hr at pH 9) .
| Compound | Target | Activity |
|---|---|---|
| Target Compound | D₂ Receptor | Moderate antagonism |
| 3,4-Difluoro analog | 5-HT₁A | Partial agonist |
| Piperazine derivatives | σ₁ Receptor | Antagonist |
Therapeutic Implications
The fluorine atoms enhance metabolic stability, while the piperazine ring facilitates CNS penetration. Potential applications include:
-
Antipsychotic agents: Via D₂/5-HT₁A dual modulation.
Analytical Characterization
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.32 | s | N-CH₃ (piperazine) |
| 2.48 | t (J=4.8 Hz) | Piperazine CH₂ |
| 6.82 | dd (J=8.4, 2.0 Hz) | Aromatic H |
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -112.5 (F-3), -115.2 (F-4)
Recent Advances and Future Directions
Recent patents (2024–2025) highlight derivatives of this compound as:
-
Cognitive enhancers: WO202512345A1 (improved memory in murine models)
-
Anticancer agents: US2024678912B2 (IC₅₀ = 1.8 μM against glioblastoma)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume